3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile
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Overview
Description
3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile is a chemical compound with a complex structure that includes a butoxy group, a piperazine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a butoxy-substituted alkene with piperazine and a nitrile-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents. For example, oxidation reactions may be performed at elevated temperatures in aqueous or organic solvents, while reduction reactions often require anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile
- 3-Butoxy-2-(morpholine-1-carbonyl)prop-2-enenitrile
- 3-Butoxy-2-(piperidine-1-carbonyl)prop-2-enenitrile
Uniqueness
3-Butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90279-88-2 |
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Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-butoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H19N3O2/c1-2-3-8-17-10-11(9-13)12(16)15-6-4-14-5-7-15/h10,14H,2-8H2,1H3 |
InChI Key |
LCIZLIOZUBQRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC=C(C#N)C(=O)N1CCNCC1 |
Origin of Product |
United States |
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